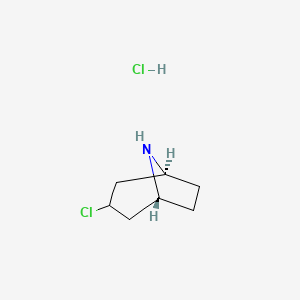
4-(3-Bromopropoxy)aniline
科学的研究の応用
Vibrational Analysis and NLO Materials
4-(3-Bromopropoxy)aniline and similar compounds have been studied for their potential in nonlinear optical (NLO) materials. A study conducted on related aniline derivatives like 4-bromo-3-(trifluoromethyl)aniline revealed significant insights through vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These compounds are analyzed for their electron-donating and withdrawing effects, which are crucial for understanding their structural and vibrational spectra. Such studies are integral in developing NLO materials, which have applications in fields like telecommunications and laser technology (Revathi et al., 2017).
Polymer Synthesis and Fluorescent Properties
Aniline derivatives, including compounds structurally similar to this compound, have been synthesized for use in polyurethane cationomers with salicylideneanil structures. These compounds exhibit fluorescent properties and are used in the creation of polymeric films. The structural and photochromic mechanism of these units has been explored, highlighting their potential in materials science, especially in the development of new, innovative materials with specific optical properties (Buruianǎ et al., 2005).
Catalytic Applications in Environmental Cleanup
Studies have also explored the use of aniline derivatives in environmental applications. For instance, Fe3O4 nanoparticles, combined with aniline compounds, have been investigated for their role in the catalytic oxidation of phenolic and aniline compounds. This process is significant for removing pollutants from aqueous solutions, showcasing the potential of these compounds in environmental cleanup and the treatment of industrial waste (Zhang et al., 2009).
Conductive Surface Preparation
Another application is found in the field of electronics, where this compound-related compounds have been used to create conductive surfaces. For example, a method involving the graft polymerization of aniline on modified glass fiber surfaces has been developed. This approach creates a conductive surface, which is essential in various electronic applications, including sensors and circuit boards (Li & Ruckenstein, 2002).
特性
IUPAC Name |
4-(3-bromopropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJDIEQCJKKKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

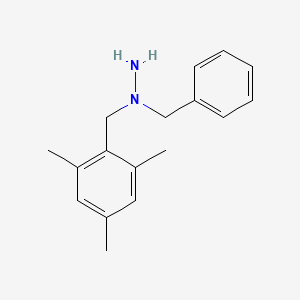
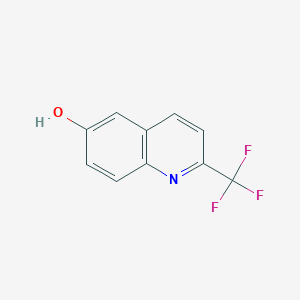
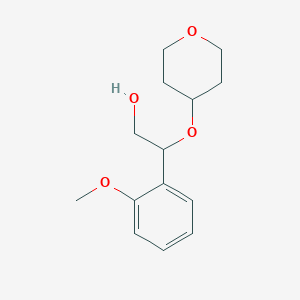
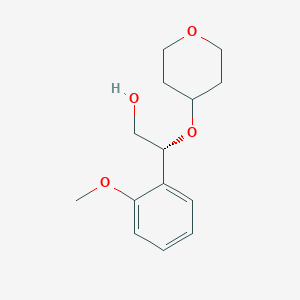

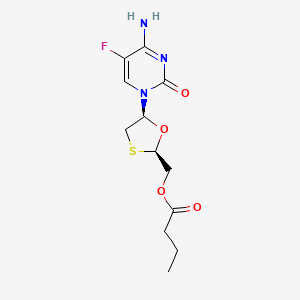


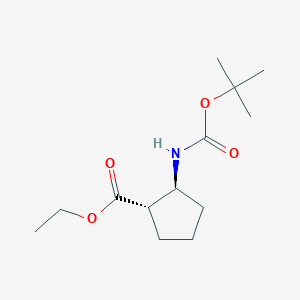

![6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3103326.png)
![2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3103337.png)
